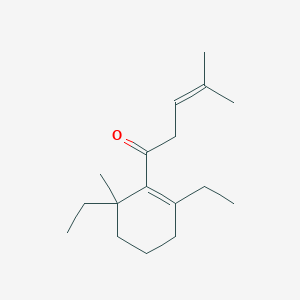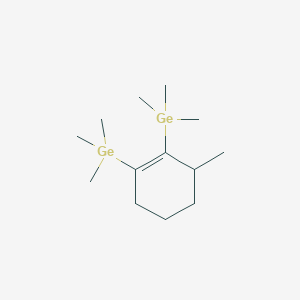
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylgermane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylgermane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of germanium oxides and other oxidized derivatives.
Reduction: Formation of reduced germanium compounds.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)bis(trimethylsilane): A similar compound with silicon atoms instead of germanium.
3-Methylcyclohex-1-ene: A simpler compound without the trimethylgermane groups.
Uniqueness
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to similar silicon-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
113023-49-7 |
|---|---|
Molecular Formula |
C13H28Ge2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
trimethyl-(3-methyl-2-trimethylgermylcyclohexen-1-yl)germane |
InChI |
InChI=1S/C13H28Ge2/c1-11-9-8-10-12(14(2,3)4)13(11)15(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
ZXCSJQOIQWBGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1[Ge](C)(C)C)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


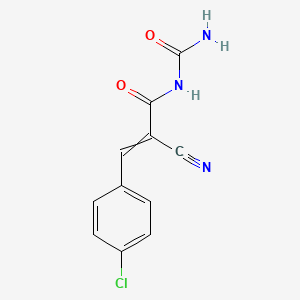
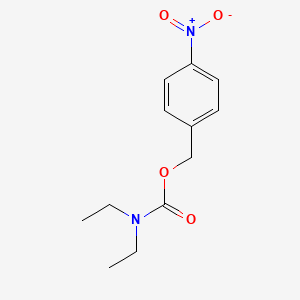
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
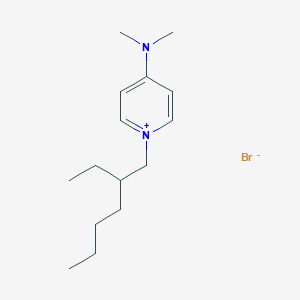
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
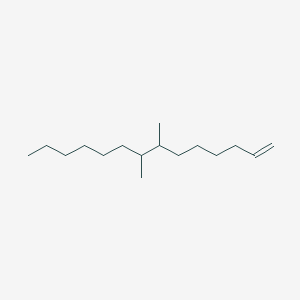
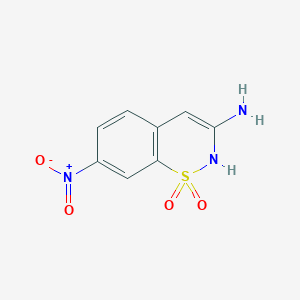
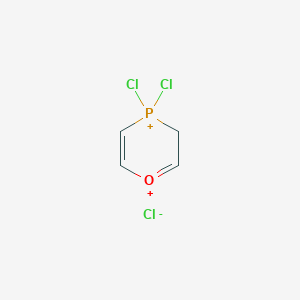
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
